

Atropisomerism in Biphenyl Dicarboxylates: A Technical Guide to Chirality and Stereochemistry

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Compound of Interest

Compound Name: *Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chirality and stereochemistry of biphenyl dicarboxylates. It delves into the concept of atropisomerism, a form of axial chirality arising from restricted rotation around the central carbon-carbon single bond, a phenomenon of significant interest in medicinal chemistry and materials science. This document outlines the structural requirements for chirality in these systems, methods for their stereoselective synthesis and resolution, and techniques for the determination of their rotational energy barriers. Furthermore, it highlights the critical role of atropisomerism in drug design and development, where the stereochemistry of a molecule can profoundly influence its pharmacological activity. Detailed experimental protocols and quantitative data are presented to serve as a practical resource for researchers in the field.

Introduction to Atropisomerism in Biphenyl Systems

Biphenyls are aromatic hydrocarbons consisting of two phenyl rings linked by a single C-C bond. While rotation around this bond is typically facile, the introduction of bulky substituents in the ortho positions of both rings can lead to significant steric hindrance. This restricted rotation

gives rise to a unique form of stereoisomerism known as atropisomerism (from the Greek *a*, meaning "not," and *tropos*, meaning "turn"). If the substitution pattern on each ring is asymmetric, the molecule can exist as a pair of non-superimposable mirror images, or enantiomers, which are stable and separable at room temperature.[1][2][3] This axial chirality is not centered on an atom but on the axis of the biphenyl bond.

For a biphenyl dicarboxylate to exhibit atropisomerism and be chiral, two main conditions must be met:

- **Restricted Rotation:** The presence of sufficiently large ortho-substituents is necessary to create a high enough energy barrier to prevent free rotation around the biphenyl bond. Carboxyl groups, especially when derivatized, and other substituents like nitro or alkyl groups can contribute to this steric hindrance.
- **Lack of a Plane of Symmetry:** Neither of the two atropisomers should possess a plane of symmetry. This is achieved when the substituents on each ring are arranged asymmetrically.[4][5]

The stability of atropisomers is quantified by the rotational energy barrier ($\Delta G \ddagger$), which is the energy required to overcome the steric hindrance and allow for rotation from one enantiomer to the other through a planar transition state. A generally accepted threshold for the isolability of atropisomers at room temperature is a rotational barrier of approximately 16-19 kcal/mol.[6]

Quantitative Data: Rotational Energy Barriers

The rotational energy barrier in substituted biphenyls is a critical parameter that dictates the stereochemical stability of the atropisomers. This barrier is influenced by the size, shape, and electronic nature of the ortho-substituents. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a primary experimental technique used to determine these barriers.[1][7][8][9] Computational methods, such as Density Functional Theory (DFT), are also widely employed to calculate rotational barriers and provide insights into the conformational preferences of these molecules.[8]

Below is a summary of experimentally determined and calculated rotational barriers for a selection of substituted biphenyls, including dicarboxylates and related derivatives.

Compound	Ortho-Substituents	Method of Determination	Rotational Barrier (ΔG^\ddagger) (kcal/mol)	Reference(s)
Biphenyl	-H, -H	Experimental (Gas-phase)	~1.4 - 1.6	[10]
2,2'-Dimethylbiphenyl	-CH ₃ , -CH ₃	DNMR	17.4	[9]
2,2'-Diisopropylbiphenyl	-CH(CH ₃) ₂ , -CH(CH ₃) ₂	DGC/HPLC	>21.8	[6]
2,2'-Bis(trifluoromethyl)biphenyl	-CF ₃ , -CF ₃	DGC/HPLC	21.8	[6]
6,6'-Dinitro-2,2'-diphenic acid	-NO ₂ , -COOH	Not Specified	High (isolable at RT)	[11]
Single ortho-substituted biphenyls	Various	DNMR	up to 15.4	[1]

Experimental Protocols

Synthesis of Biphenyl Dicarboxylates: The Ullmann Coupling

The Ullmann reaction is a classic and versatile method for the synthesis of biaryl compounds, including biphenyl dicarboxylates. It involves the copper-promoted coupling of two aryl halides. [3][12][13] Below is a representative protocol adapted from the synthesis of 2,2'-dinitrobiphenyl, a precursor to 6,6'-dinitro-2,2'-diphenic acid.

Synthesis of Dimethyl 2,2'-Dinitrobiphenyl-6,6'-dicarboxylate (Conceptual Protocol)

- Materials: 2-Iodo-3-nitrobenzoic acid methyl ester, copper powder (activated), sand, dimethylformamide (DMF) (anhydrous).

- Procedure:

- In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-iodo-3-nitrobenzoic acid methyl ester (1 equivalent), activated copper powder (2-3 equivalents), and a small amount of sand (to prevent clumping).
- Add anhydrous DMF to the flask to create a stirrable slurry.
- Heat the reaction mixture to 150-160 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete (typically several hours), cool the mixture to room temperature.
- Filter the reaction mixture to remove the copper and sand. Wash the solid residue with DMF.
- Combine the filtrate and washings and remove the DMF under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
- Characterize the final product by NMR spectroscopy and mass spectrometry.

Chiral Resolution of Biphenyl Dicarboxylic Acids

The separation of enantiomers of a racemic biphenyl dicarboxylic acid can be achieved through classical resolution by forming diastereomeric salts with a chiral resolving agent, such as a naturally occurring alkaloid like brucine.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Resolution of 6,6'-Dinitro-2,2'-diphenic Acid using Brucine (General Protocol)

- Materials: Racemic 6,6'-dinitro-2,2'-diphenic acid, brucine (enantiomerically pure), a suitable solvent (e.g., ethanol, methanol, or acetone), dilute hydrochloric acid, diethyl ether.
- Procedure:
 - Dissolve the racemic 6,6'-dinitro-2,2'-diphenic acid in a minimal amount of hot solvent.

- In a separate flask, dissolve an equimolar amount of brucine in the same hot solvent.
- Slowly add the brucine solution to the acid solution with stirring.
- Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
- Collect the crystals by filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
- The enantiomeric purity of the resolved acid can be checked at this stage by regenerating a small sample of the acid and measuring its optical rotation.
- To regenerate the enantiomerically enriched acid, suspend the diastereomeric salt in water and add dilute hydrochloric acid until the solution is acidic.
- The free dicarboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.
- The other enantiomer can be recovered from the mother liquor by evaporation of the solvent, followed by acidification and extraction.

Chiral High-Performance Liquid Chromatography (HPLC)

Modern enantiomeric separation is often achieved using chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[\[5\]](#)[\[12\]](#)[\[13\]](#)[\[17\]](#)[\[18\]](#)

General Protocol for Chiral HPLC Separation

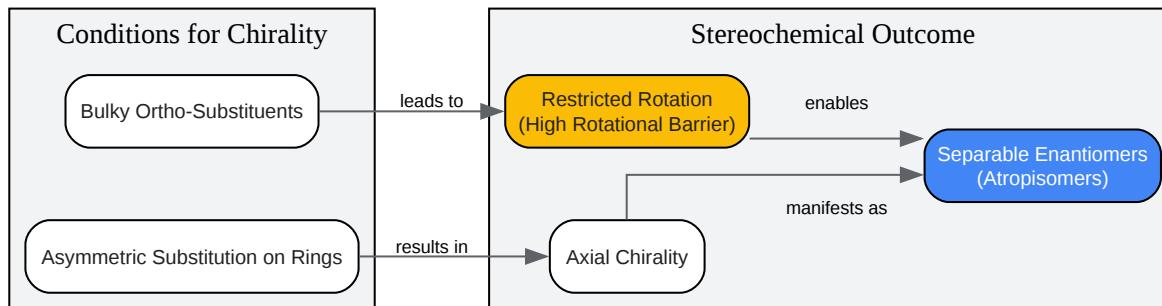
- **Instrumentation:** An HPLC system equipped with a UV detector and a chiral column (e.g., cellulose or amylose-based CSPs).
- **Mobile Phase:** A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). For acidic compounds, a small amount of an acidic additive like

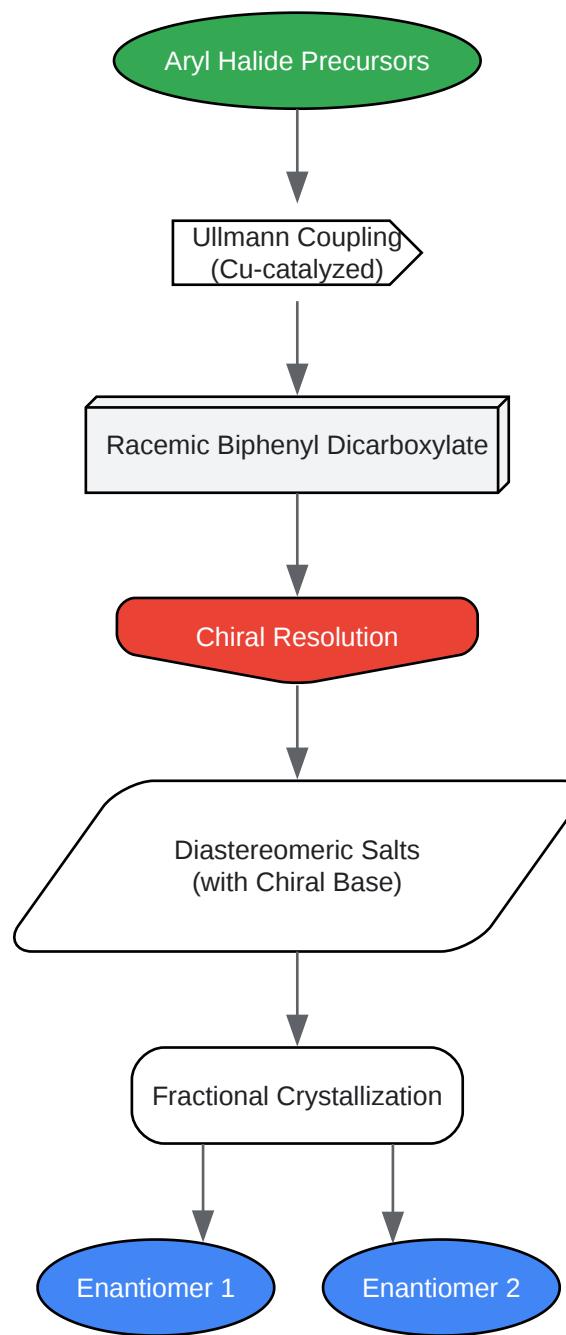
trifluoroacetic acid (TFA) may be required. For basic compounds, a basic additive like diethylamine (DEA) is often used.

- Procedure:
 - Dissolve a small amount of the racemic biphenyl dicarboxylate in the mobile phase.
 - Inject the sample onto the chiral column.
 - Elute the sample with the mobile phase at a constant flow rate.
 - Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.
 - The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Visualization of Key Concepts and Workflows

Atropisomerism in Biphenyl Dicarboxylates





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